molecular formula C13H12BrNO3 B12122558 Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B12122558
M. Wt: 310.14 g/mol
InChI Key: JFKDJEXVPYPROZ-UHFFFAOYSA-N
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Description

Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 6-position, a methyl group at the 2-position, and an ester functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and bromine.

    Bromination: The 2-methylquinoline undergoes bromination at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Oxidation: The brominated intermediate is then oxidized to introduce the keto group at the 4-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Esterification: Finally, the compound is esterified with methyl acetate in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The keto group at the 4-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo further oxidation to introduce additional functional groups or to form quinoline derivatives with higher oxidation states.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.

Major Products

    Substitution: Formation of 6-substituted quinoline derivatives.

    Reduction: Formation of 4-hydroxyquinoline derivatives.

    Oxidation: Formation of quinoline derivatives with additional functional groups.

Scientific Research Applications

Chemistry

Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is used as an intermediate in the synthesis of various quinoline-based compounds. It serves as a building block for the development of new materials, dyes, and ligands for coordination chemistry.

Biology

In biological research, this compound is studied for its potential antimicrobial, antiviral, and anticancer properties. Quinoline derivatives are known to interact with biological targets such as DNA, enzymes, and receptors, making them valuable in drug discovery and development.

Medicine

The compound is investigated for its therapeutic potential in treating diseases like malaria, tuberculosis, and cancer. Its ability to modulate biological pathways and inhibit specific enzymes makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with molecular targets such as enzymes, receptors, and DNA. The bromine atom and the ester functional group play crucial roles in binding to these targets and modulating their activity. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells through various pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate: Similar structure with a chlorine atom instead of bromine.

    Methyl 2-(6-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate: Similar structure with a fluorine atom instead of bromine.

    Methyl 2-(6-iodo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate: Similar structure with an iodine atom instead of bromine.

Uniqueness

Methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The bromine atom can participate in specific interactions and reactions that are not possible with chlorine, fluorine, or iodine, making this compound particularly valuable in certain applications.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

methyl 2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C13H12BrNO3/c1-8-5-12(16)10-6-9(14)3-4-11(10)15(8)7-13(17)18-2/h3-6H,7H2,1-2H3

InChI Key

JFKDJEXVPYPROZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)OC)C=CC(=C2)Br

Origin of Product

United States

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